molecular formula C12H9ClN2O2 B8239849 Ethyl 2-(3-chloro-2-cyanophenyl)-2-cyanoacetate

Ethyl 2-(3-chloro-2-cyanophenyl)-2-cyanoacetate

Cat. No.: B8239849
M. Wt: 248.66 g/mol
InChI Key: ZDGRTYNDPHDOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-chloro-2-cyanophenyl)-2-cyanoacetate is an organic compound with a complex structure, featuring both cyano and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chloro-2-cyanophenyl)-2-cyanoacetate typically involves the reaction of ethyl cyanoacetate with 3-chloro-2-cyanobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic addition of the cyanoacetate to the aldehyde, followed by cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloro-2-cyanophenyl)-2-cyanoacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of new compounds with different functional groups replacing the chloro group.

Scientific Research Applications

Ethyl 2-(3-chloro-2-cyanophenyl)-2-cyanoacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloro-2-cyanophenyl)-2-cyanoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and ester groups can participate in various biochemical reactions, influencing the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-phenylpropanoate
  • Ethyl 2-(2-cyanophenyl)-2-cyanoacetate
  • Ethyl 2-(4-chlorophenyl)-2-cyanoacetate

Uniqueness

Ethyl 2-(3-chloro-2-cyanophenyl)-2-cyanoacetate is unique due to the presence of both cyano and ester functional groups, as well as the chloro substituent on the aromatic ring

Properties

IUPAC Name

ethyl 2-(3-chloro-2-cyanophenyl)-2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c1-2-17-12(16)10(7-15)8-4-3-5-11(13)9(8)6-14/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGRTYNDPHDOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=C(C(=CC=C1)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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